2,5-Dichloro-4-methylpyrimidine
Overview
Description
2,5-Dichloro-4-methylpyrimidine is a useful research compound. Its molecular formula is C5H4Cl2N2 and its molecular weight is 163 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Pharmaceutical Intermediates
2,5-Dichloro-4-methylpyrimidine plays a critical role in pharmaceutical chemistry, particularly in the synthesis of anticancer drugs. For instance, it is an intermediate in the synthesis of dasatinib, a prominent anticancer drug. The synthesis process involves cyclization and chlorination steps, indicating its significance in the development of complex pharmaceutical compounds (Guo Lei-ming, 2012).
Thermochemical Properties
The compound's thermochemical properties, including its enthalpies of formation and vaporization, are essential for understanding its stability and reactivity. These properties have been derived from standard molar energies of combustion and are crucial for its handling and application in various chemical processes (P. Szterner et al., 2016).
Derivative Synthesis
This compound is also vital in the synthesis of various derivatives. For example, it is used to produce thiazolo[4,5-d]pyrimidine derivatives, indicating its versatility in creating diverse chemical structures with potential biological activities (M. Bakavoli et al., 2006).
Process Chemistry in Explosive Industries
Interestingly, the compound finds applications in the preparation of high explosives. Its synthesis from acetamidine chloride and diethyl malonate, and subsequent process chemistry studies, demonstrate its utility beyond pharmaceuticals, extending to industrial applications like explosives (R. Patil et al., 2008).
Coordination in Molecular Structures
In coordination chemistry, this compound is used to study the molecular structure of complexes, like those involving rhodium. This highlights its role in understanding and designing complex molecular architectures (R. Cini et al., 1999).
Quantum Chemical Calculations
Its molecular structure has been studied using quantum chemical calculations, which are essential in predicting its reactivity and interactions with other molecules. Such studies are fundamental in the design of new compounds and understanding their properties (H. Gümüş et al., 2014).
Regioselectivity Studies
Understanding its reactivity, particularly in regioselective displacement reactions, is crucial in synthetic chemistry. Such studies provide insights into how this compound interacts with other chemicals, guiding its use in various syntheses (A. Doulah et al., 2014).
Utilization in Solid-Phase Synthesis
Its derivatives, such as 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, are used in solid-phase synthesis processes, further indicating its versatility and utility in modern synthetic methodologies (L. Hammarström et al., 2002).
Antibacterial Activity Evaluation
Derivatives of this compound have been evaluated for their antibacterial activities, demonstrating its potential in the development of new antimicrobial agents (Y. Etemadi et al., 2016).
Synthesis of Organotin Derivatives
The compound is used in synthesizing organotin (IV) derivatives, showing its application in organometallic chemistry and potential use in materials science (Chun-lin Ma et al., 2005).
Safety and Hazards
This compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is a warning (GHS07), and the precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray .
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-4-methylpyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, potentially affecting DNA and RNA synthesis. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby altering their activity and influencing the overall biochemical reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these molecules. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with toxicity in liver and kidney tissues, leading to cellular damage and impaired organ function. Threshold effects have also been observed, where a specific dosage level is required to elicit a significant biochemical or physiological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites. For example, it may influence the pyrimidine salvage pathway, affecting the synthesis and degradation of nucleotides. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and overall cellular effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Properties
IUPAC Name |
2,5-dichloro-4-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBBTQLATUFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611914 | |
Record name | 2,5-Dichloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192064-63-3 | |
Record name | 2,5-Dichloro-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.